4-Bromo-5-methyl-2-phenyl-1H-imidazole
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Overview
Description
4-Bromo-5-methyl-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a phenyl group at the 2nd position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-phenyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of multi-component reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-phenyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, erbium triflate for multi-component reactions, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include substituted imidazoles, oxidized or reduced derivatives, and complex heterocyclic compounds.
Scientific Research Applications
4-Bromo-5-methyl-2-phenyl-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-5-methyl-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: Lacks the bromine and methyl substituents, resulting in different chemical properties and reactivity.
5-Bromo-4-(1H-imidazol-1-yl(diphenyl)methyl)-2-(methylthio)pyrimidine: Contains additional substituents, leading to more complex chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
109892-69-5 |
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Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
InChI Key |
PXFZDXHZFPPTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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